Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is a chemical compound with a complex structure It is characterized by the presence of a methyl ester group, an amino group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride typically involves multiple steps. One common method includes the use of starting materials such as 3-fluoro-4-methylbenzaldehyde and L-alanine. The reaction proceeds through a series of steps including condensation, reduction, and esterification. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl isocyanate
- 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone
Uniqueness
Methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15ClFNO2 |
---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(5-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
YRWOKMPWSATUGI-PPHPATTJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)OC)N)F.Cl |
Origin of Product |
United States |
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